1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl-
Brand Name: Vulcanchem
CAS No.: 3843-41-2
VCID: VC18413935
InChI: InChI=1S/C17H14ClN5O4S/c1-20-28(26,27)16-4-2-3-12-11(16)6-7-14(19)17(12)22-21-15-8-5-10(23(24)25)9-13(15)18/h2-9,20H,19H2,1H3
SMILES:
Molecular Formula: C17H14ClN5O4S
Molecular Weight: 419.8 g/mol

1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl-

CAS No.: 3843-41-2

Cat. No.: VC18413935

Molecular Formula: C17H14ClN5O4S

Molecular Weight: 419.8 g/mol

* For research use only. Not for human or veterinary use.

1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- - 3843-41-2

Specification

CAS No. 3843-41-2
Molecular Formula C17H14ClN5O4S
Molecular Weight 419.8 g/mol
IUPAC Name 6-amino-5-[(2-chloro-4-nitrophenyl)diazenyl]-N-methylnaphthalene-1-sulfonamide
Standard InChI InChI=1S/C17H14ClN5O4S/c1-20-28(26,27)16-4-2-3-12-11(16)6-7-14(19)17(12)22-21-15-8-5-10(23(24)25)9-13(15)18/h2-9,20H,19H2,1H3
Standard InChI Key GPBGNHRBAZSRJF-UHFFFAOYSA-N
Canonical SMILES CNS(=O)(=O)C1=CC=CC2=C1C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates multiple functional groups that dictate its reactivity and potential applications:

  • Naphthalene core: A bicyclic aromatic system providing structural rigidity and π-conjugation.

  • Sulfonamide group: SO2NHCH3\text{SO}_{2}\text{NHCH}_{3} at position 1, enhancing solubility and enabling hydrogen bonding.

  • Azo linkage: N=N-\text{N}=\text{N}- bridging positions 5 (naphthalene) and 2 (chloronitrophenyl), introducing photochemical activity.

  • Chloronitrophenyl substituent: A 2-chloro-4-nitrophenyl group contributing electron-withdrawing effects and steric bulk.

The canonical SMILES string CNS(=O)(=O)C1=CC=CC2=C1C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)N\text{CNS(=O)(=O)C1=CC=CC2=C1C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)N} encodes this arrangement.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.3843-41-2
IUPAC Name6-Amino-5-[(2-chloro-4-nitrophenyl)diazenyl]-N-methylnaphthalene-1-sulfonamide
Molecular FormulaC17H14ClN5O4S\text{C}_{17}\text{H}_{14}\text{ClN}_{5}\text{O}_{4}\text{S}
Molecular Weight419.8 g/mol
PubChem CID77451
InChI KeyGPBGNHRBAZSRJF-UHFFFAOYSA-N

Synthesis and Analytical Profiling

Synthetic Routes

  • Sulfonation: Introducing the sulfonamide group to naphthalene.

  • Diazotization and coupling: Forming the azo linkage through reaction with a diazonium salt derived from 2-chloro-4-nitroaniline.

  • Methylation: N-methylation of the sulfonamide group using methylating agents like methyl iodide.

Challenges include regioselectivity in azo coupling and purification of the polyfunctionalized product.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC on a Newcrom R1 column (4.6 x 150 mm, 5 μm) with a mobile phase of acetonitrile/water/phosphoric acid (50:50:0.1) achieves baseline separation. For mass spectrometry compatibility, phosphoric acid may be substituted with 0.1% formic acid.

Table 2: HPLC Parameters

ParameterSpecification
ColumnNewcrom R1 (4.6 x 150 mm, 5 μm)
Mobile PhaseAcetonitrile/water/phosphoric acid (50:50:0.1)
Flow Rate1.0 mL/min (typical)
DetectionUV-Vis (λ = 254 nm)

Future Research Directions

Biological Activity Screening

Priority areas include:

  • Antimicrobial assays: Testing against Gram-positive/negative bacteria and fungi.

  • Enzyme inhibition: Targeting carbonic anhydrase or cyclooxygenase isoforms.

Synthetic Optimization

Developing greener methodologies (e.g., microwave-assisted synthesis) to improve yield and reduce waste.

Computational Modeling

DFT studies to predict reactivity, UV-Vis spectra, and binding affinities for target proteins.

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